Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a 2-fluorobenzamido substituent at the 3-position and a methyl ester group at the 2-position. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antiviral, antibacterial, and kinase-inhibitory properties . Synthesis typically involves diazotization and amidation reactions starting from 3-aminobenzo[b]thiophene-2-carboxylate precursors .
Properties
IUPAC Name |
methyl 3-[(2-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3S/c1-22-17(21)15-14(11-7-3-5-9-13(11)23-15)19-16(20)10-6-2-4-8-12(10)18/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIPLGHCJBRKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. In this method, 2-fluoro-5-(trifluoromethyl)benzonitrile is reacted with methyl thioglycolate and triethylamine in the presence of dimethyl sulfoxide (DMSO) at 130°C. This reaction provides rapid access to the desired compound in high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and high yield. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its biological activities.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzo[b]thiophene-2-carboxylate Derivatives
Physicochemical Properties
- Hydrogen Bonding : The amide group in the target compound facilitates hydrogen bonding with biological targets, a feature absent in chloro or ester derivatives .
Biological Activity
Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate is a synthetic compound belonging to the class of benzo[b]thiophene derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
- Molecular Formula: C17H12FNO3S
- Molecular Weight: 329.35 g/mol
- Structure: The compound features a benzo[b]thiophene core with a 2-fluorobenzamido substituent, which is believed to enhance its biological activity due to the electron-withdrawing nature of the fluorine atom.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom increases its binding affinity to various enzymes and receptors, modulating their activity. Notably, the sulfur atom in the benzo[b]thiophene ring can participate in critical interactions that further contribute to its biological effects .
Antimicrobial Activity
Research has indicated that derivatives of benzo[b]thiophenes exhibit significant antimicrobial properties. A study focused on various benzo[b]thiophene derivatives demonstrated that some compounds had minimum inhibitory concentrations (MICs) ranging from 0.60 to 22.86 μg/mL against Mycobacterium tuberculosis (MTB), suggesting potential effectiveness against both active and dormant forms of the bacterium . this compound is hypothesized to share similar antimicrobial properties due to its structural characteristics.
Anticancer Activity
The compound has been investigated for its anticancer potential. Studies have shown that certain benzo[b]thiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways. For instance, molecular docking studies have revealed that these compounds can effectively bind to enzymes involved in cancer progression .
Anti-inflammatory Properties
Preliminary findings suggest that this compound may possess anti-inflammatory properties, although detailed studies are still needed to elucidate the specific pathways involved.
Case Studies and Research Findings
- Study on Antitubercular Activity : A series of benzo[b]thiophene derivatives were tested for their efficacy against Mycobacterium tuberculosis. Compounds with structural similarities to this compound showed promising results, with MIC values indicating strong activity against both drug-sensitive and resistant strains .
- Antioxidant Activity Assessment : The antioxidant potential of related compounds was evaluated using the DPPH radical scavenging method, revealing significant radical scavenging capabilities which could correlate with their antimicrobial activity .
- Structure-Activity Relationship Studies : Research into various derivatives has highlighted how modifications in substituents affect biological activity. The unique presence of the 2-fluorobenzamido group in this compound may enhance its therapeutic potential compared to other analogs .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
